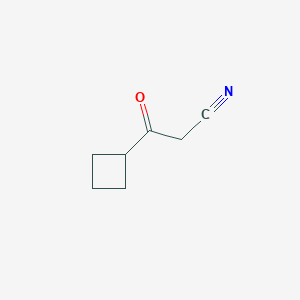

3-Cyclobutyl-3-oxopropanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Cyclobutyl-3-oxopropanenitrile often involves innovative methodologies, such as the use of tin(IV) chloride-mediated reactions or cycloaddition processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been converted to 2,4,5-trisubstituted oxazoles in the presence of nitriles and tin(IV) chloride, showcasing a method that might be relevant for synthesizing related structures (Selvi & Srinivasan, 2014).

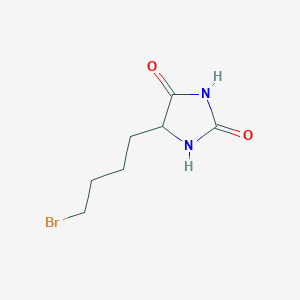

Molecular Structure Analysis

The structural analysis of compounds similar to 3-Cyclobutyl-3-oxopropanenitrile is crucial for understanding their reactivity and potential applications. X-ray crystallography has been employed to confirm the structures of synthesized compounds, providing insights into their molecular frameworks (Garve et al., 2016).

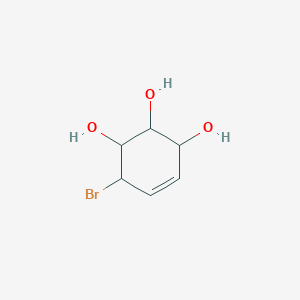

Chemical Reactions and Properties

Chemical reactions involving cyclopropanes and nitriles, relevant to the synthesis and functionalization of 3-Cyclobutyl-3-oxopropanenitrile, have been extensively studied. Formal [3 + 2] cycloadditions of cyclopropane 1,1-diesters with nitriles offer an efficient route to pyrrolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry (Cui, Ren, & Wang, 2014).

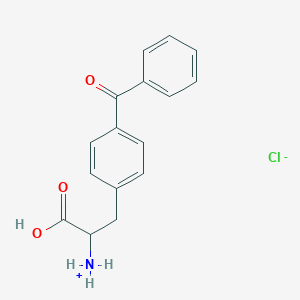

Aplicaciones Científicas De Investigación

Oxidative Cyclizations and Synthesis of Heterocycles

3-Oxopropanenitriles, including structures similar to 3-Cyclobutyl-3-oxopropanenitrile, have been utilized in oxidative cyclizations to synthesize heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to produce 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. This approach has been demonstrated to be effective in synthesizing diverse heterocyclic frameworks with potential utility in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Electrophilic Cyanoacetylation

Another significant application is the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method provides a straightforward and efficient route to synthesize a variety of heterocyclic 3-oxopropanenitriles, demonstrating the versatility of this compound class in constructing complex molecular architectures (Andicsová-Eckstein, Kozma, & Végh, 2016).

Radical Cyclization

Studies have also explored the radical cyclization of 3-oxopropanenitriles and alkenes with cerium(IV) ammonium nitrate in ether solvents, highlighting the potential of these reactions in generating diverse cyclic compounds. Such reactions underscore the utility of 3-oxopropanenitriles in synthetic organic chemistry, particularly in the construction of cyclic structures through radical processes (Yılmaz, 2011).

Synthesis of Heterocyclic Compounds

The reactivity of 3-oxopropanenitriles has been extensively investigated for the synthesis of different heterocyclic compounds. These studies have shown that 3-oxopropanenitriles can serve as precursors for various heterocyclic frameworks, highlighting their importance in synthetic chemistry and potential applications in developing novel compounds with diverse biological activities (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-cyclobutyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJYSJUMDLMTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551370 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-3-oxopropanenitrile | |

CAS RN |

118431-89-3 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

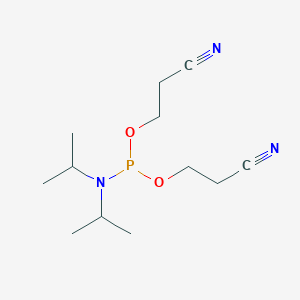

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)